Ganciclovir is a nucleoside analogue with potent antiviral properties, particularly against members of the herpes virus family and other DNA viruses. It has been widely used in the treatment of cytomegalovirus (CMV) infections, especially in immunocompromised patients, such as those with acquired immunodeficiency syndrome (AIDS) or transplant recipients910. The drug's efficacy extends to various clinical applications, including the treatment of herpes simplex keratitis, CMV retinitis, and in the context of gene therapy for cancer treatment186.
Ganciclovir's antiviral mechanism is primarily through the inhibition of viral DNA polymerase. The drug is initially phosphorylated by viral enzymes, which is crucial for its activation. In the case of CMV, the UL97 protein kinase phosphorylates ganciclovir, which then undergoes further phosphorylation to its triphosphate form. This active form is a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into DNA, thereby halting viral DNA replication2. Interestingly, ganciclovir does not rely on thymidine kinase for its activation, which is encoded by other herpesviruses but not by CMV2. The phosphorylated drug is incorporated into the growing viral DNA chain, leading to premature chain termination.
Ganciclovir has been formulated as an ophthalmic gel for the treatment of herpes simplex keratitis. Clinical trials have demonstrated its efficacy and safety, with healing rates comparable to acyclovir ointment but with superior local tolerance and fewer side effects such as stinging, burning, or blurred vision1. Additionally, ganciclovir has been used to treat CMV retinopathy in AIDS patients, showing improvement or stabilization of the disease in a significant number of cases8.
In the field of oncology, ganciclovir has been used in a gene therapy protocol for cancer treatment. The drug's incorporation into DNA has been studied using nuclear magnetic resonance techniques, revealing that ganciclovir induces structural changes in DNA, which may correlate with its biochemical effects in cancer therapy6.
For transplant recipients, ganciclovir serves as a prophylactic agent to prevent CMV infection and disease. It has been shown to reduce the risk of CMV infection after bone marrow and liver transplantation and is being investigated for use in heart, lung, and kidney transplant recipients5.
Ganciclovir's impact on the central nervous system has been explored through its effect on Müller glia-derived progenitors during zebrafish retinal regeneration. The drug inhibits the proliferation of these progenitor cells, potentially offering insights into molecular mechanisms underlying retinal regeneration3.
In gastroenterology, ganciclovir has been studied for its therapeutic effects on ulcerative colitis. It appears to ameliorate the condition in mice by inhibiting macrophage activation through the cGAS-STING pathway, suggesting a potential anti-inflammatory role for the drug4.
Efforts have been made to develop targeted drug delivery systems for ganciclovir, such as transferrin-conjugated liposomes, to increase treatment efficacy and reduce systemic side effects. These liposomes have shown promise in targeting the retina for the treatment of CMV retinitis7.
CAS No.: 66934-18-7
CAS No.: 13151-04-7
CAS No.: 123665-88-3
CAS No.:
CAS No.: 1610526-18-5